1-Nitro-4-(4-pentoxyphenyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

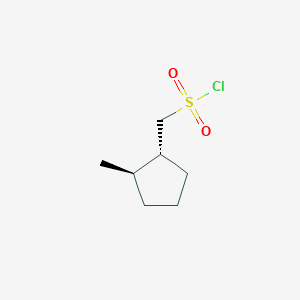

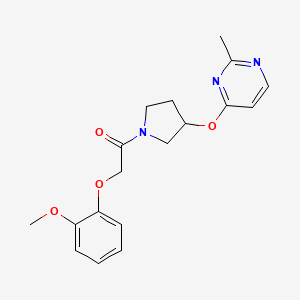

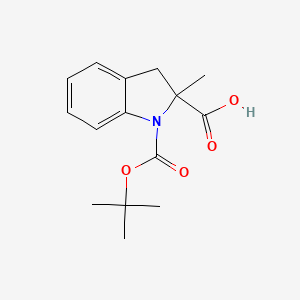

1-Nitro-4-(4-pentoxyphenyl)benzene is a chemical compound with the molecular formula C17H19NO3 . It contains a total of 41 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of 1-Nitro-4-(4-pentoxyphenyl)benzene could potentially involve electrophilic substitution reactions, similar to those seen in the synthesis of polysubstituted benzenes . The order of reactions can change the products produced . The synthesis would likely involve the introduction of a nitro group and a pentoxyphenyl group onto a benzene ring .Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(4-pentoxyphenyl)benzene includes a total of 41 bonds . The molecule contains 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The chemical reactions of 1-Nitro-4-(4-pentoxyphenyl)benzene could potentially involve electrophilic aromatic substitution reactions . The nitro group on the benzene ring could make the compound more reactive towards electrophilic aromatic substitution .Scientific Research Applications

1. Use in Vicarious Nucleophilic Substitution Reactions

1-Nitro-4-(pentafluorosulfanyl)benzene, a compound related to 1-Nitro-4-(4-pentoxyphenyl)benzene, has been studied for its ability to undergo direct amination. This process is vital in the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are significant in various chemical applications. For instance, the study by Pastýříková et al. (2012) demonstrates this by showing the transformation of nitro(pentafluorosulfanyl)benzenes into valuable SF5-containing compounds through vicarious nucleophilic substitutions (Pastýříková et al., 2012).

2. Role in Crystal Engineering

Hexakis(4-nitrophenyl)benzene, a derivative of hexaphenylbenzene which is structurally similar to 1-Nitro-4-(4-pentoxyphenyl)benzene, has shown potential in crystal engineering. Its ability to form layered structures with significant N⋯O interactions between NO2 groups makes it useful in positioning molecules with predictability, especially in the absence of stronger interactions like hydrogen bonds. This aspect was elaborated by Gagnon et al. (2007) in their study on the structural behavior of nitroarenes (Gagnon et al., 2007).

3. Implications in Electronic Device Development

The use of molecules containing nitroamine redox centers, which are structurally related to 1-Nitro-4-(4-pentoxyphenyl)benzene, has been explored in electronic devices. A study by Chen et al. (1999) found that such molecules in a self-assembled monolayer exhibited negative differential resistance and a significant on-off peak-to-valley ratio, showcasing their potential in molecular electronic device applications (Chen et al., 1999).

Mechanism of Action

properties

IUPAC Name |

1-nitro-4-(4-pentoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCMQFCGBUMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-[4-(pentyloxy)phenyl]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)